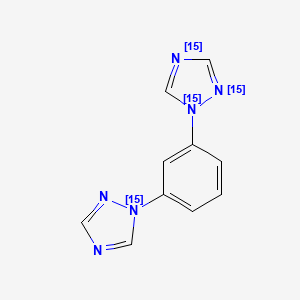
(+/-)-Pronethalol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed knowledge of organic chemistry and the ability to interpret chemical reactions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide information about its reactivity and stability, as well as its potential uses in chemical synthesis.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH).Scientific Research Applications
Metabolomics in Chemical Exposure Assessment
- Metabolomics as a Research Tool : A review highlighted the use of metabolomics to study physiological disruptions caused by chemical substances like bisphenol A and phthalates. Metabolomics, integrating with conventional toxicological studies, offers insights into the metabolic pathways altered upon exposure to these chemicals, utilizing mass spectrometry and nuclear magnetic resonance approaches (Gómez & Gallart-Ayala, 2018).
Environmental and Health Impact Studies
Environmental Contaminants Research : Research on emerging contaminants, including phthalates, assesses their presence across various environmental compartments and their potential health impacts. This approach helps identify global research trends and data gaps, contributing to regulatory policies and risk assessments (Bao et al., 2015).
Health Risk Assessment : Studies focusing on the ubiquity of phthalates in the environment and their classification as Endocrine Disrupting Chemicals (EDCs) underscore the importance of human biomonitoring studies. These studies aim to correlate exposure levels with adverse human effects, offering data essential for effective regulatory policies (Katsikantami et al., 2016).
Analytical Methods for Chemical Analysis
- Antioxidant Activity Determination : The review on analytical methods used in determining antioxidant activity reflects the diversity and applicability of tests in assessing the kinetics or equilibrium states of chemical reactions. These methodologies, critical for evaluating the effects of various substances, can be adapted for studying specific compounds like pronethalol derivatives (Munteanu & Apetrei, 2021).
Safety And Hazards
This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
This involves considering potential future research directions. For a drug, this could involve exploring new therapeutic applications. For a chemical compound, it could involve finding new reactions or processes that it can be used in.
properties
CAS RN |
1329805-79-9 |
|---|---|
Product Name |
(+/-)-Pronethalol-d6 |
Molecular Formula |
C15H19NO |
Molecular Weight |
235.36 |
IUPAC Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChI Key |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
synonyms |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



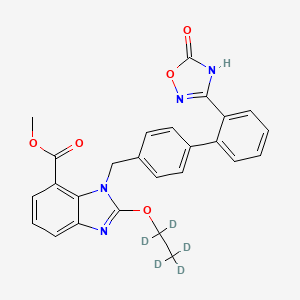
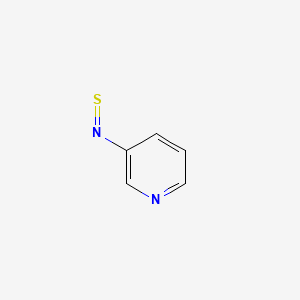
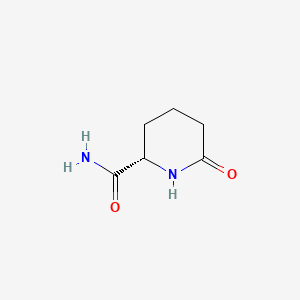

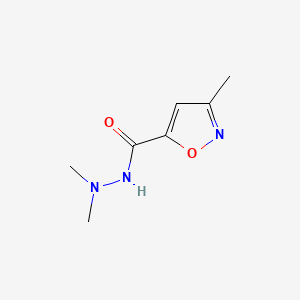
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)
